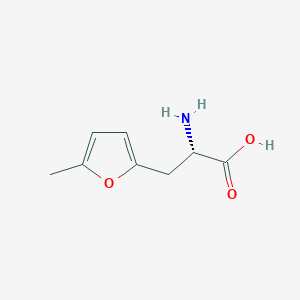
(2S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids. It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, substituted with a methyl group at the 5-position. The compound also contains an amino group and a carboxylic acid group, making it an amino acid derivative.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the use of starting materials such as 5-methylfurfural and amino acids. The reaction typically involves the formation of an imine intermediate, followed by reduction and subsequent hydrolysis to yield the desired amino acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.
化学反应分析
Types of Reactions
(2S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction can produce dihydrofuran derivatives.
科学研究应用
(2S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research may explore its potential therapeutic effects or use as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals or as an intermediate in organic synthesis.
作用机制
The mechanism of action of (2S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and carboxylic acid group allow it to participate in hydrogen bonding and electrostatic interactions, which can influence its binding affinity and activity. The furan ring may also contribute to its overall chemical reactivity and stability.
相似化合物的比较
Similar Compounds
(2S)-2-amino-3-(5-methylthiophen-2-yl)propanoic acid: Similar structure but with a thiophene ring instead of a furan ring.
(2S)-2-amino-3-(5-methylpyridin-2-yl)propanoic acid: Contains a pyridine ring instead of a furan ring.
Uniqueness
(2S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. The furan ring’s aromaticity and oxygen atom contribute to its unique behavior in chemical reactions and potential biological activity.
属性
分子式 |
C8H11NO3 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO3/c1-5-2-3-6(12-5)4-7(9)8(10)11/h2-3,7H,4,9H2,1H3,(H,10,11)/t7-/m0/s1 |
InChI 键 |
JBENSHRUWWZMCL-ZETCQYMHSA-N |
手性 SMILES |
CC1=CC=C(O1)C[C@@H](C(=O)O)N |
规范 SMILES |
CC1=CC=C(O1)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11756721.png)
![5-Methoxy-4-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11756726.png)
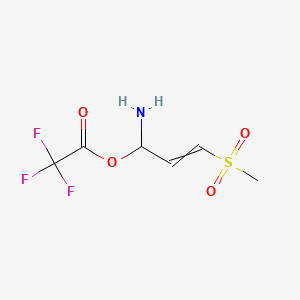
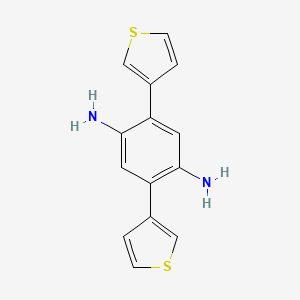
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11756735.png)

![2-Methyl-2,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B11756738.png)


![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756774.png)
![tert-Butyl 4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11756782.png)
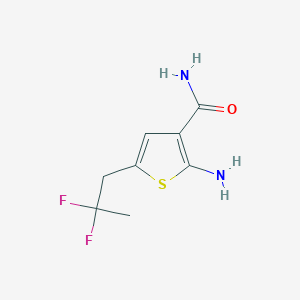
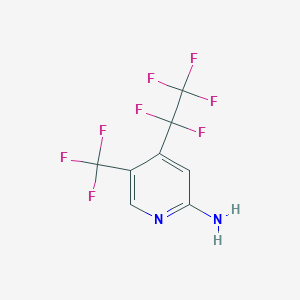
![(E)-N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine](/img/structure/B11756807.png)
